molecular formula C16H11N3O B155710 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one CAS No. 137612-86-3

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one

Cat. No.: B155710
CAS No.: 137612-86-3
M. Wt: 261.28 g/mol
InChI Key: TWZZFLZRMSJXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique fused ring structure, which includes both quinoline and benzodiazepine moieties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one typically involves the acylation of 5-acetylbenzodiazepin-2-ones with o-nitrobenzoyl chloride in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloroethane. The resulting 1-(2-nitrobenzoyl)amides undergo catalytic hydrogenation in the presence of a skeletal nickel catalyst, leading to reductive cyclization and formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Catalytic hydrogenation can reduce nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzodiazepines and quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The compound may also interact with other signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Gidazepam: Another benzodiazepine derivative with anxiolytic properties.

    Phenazepam: A benzodiazepine used for its sedative and anxiolytic effects.

    Cinazepam: Known for its hypnotic and sedative properties.

Uniqueness

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one is unique due to its fused quinoline and benzodiazepine structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

6,11-dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c20-16-11-9-10-5-1-2-6-12(10)17-15(11)18-13-7-3-4-8-14(13)19-16/h1-9H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZZFLZRMSJXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)NC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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